molecular formula C14H26O4 B12659511 1,1'-Dioxybis(methylcyclohexan-1-ol) CAS No. 49796-88-5

1,1'-Dioxybis(methylcyclohexan-1-ol)

Cat. No.: B12659511
CAS No.: 49796-88-5
M. Wt: 258.35 g/mol
InChI Key: JMTWVTZOZINWIQ-UHFFFAOYSA-N
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Description

1,1’-Dioxybis(methylcyclohexan-1-ol) is an organic compound with the molecular formula C14H28O4 and a molecular weight of 260.36972 . This compound is characterized by the presence of two cyclohexane rings, each substituted with a hydroxyl group and connected through an oxygen bridge. It is a white crystalline solid with specific physical and chemical properties that make it useful in various applications.

Preparation Methods

The synthesis of 1,1’-Dioxybis(methylcyclohexan-1-ol) typically involves the reaction of methylcyclohexanol with an oxidizing agent to form the desired dioxy compound. One common method includes the use of hydrogen peroxide in the presence of a catalyst to facilitate the formation of the oxygen bridge between the two cyclohexane rings . Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,1’-Dioxybis(methylcyclohexan-1-ol) undergoes various chemical reactions, including:

Scientific Research Applications

1,1’-Dioxybis(methylcyclohexan-1-ol) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Dioxybis(methylcyclohexan-1-ol) involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The oxygen bridge between the cyclohexane rings can also participate in various chemical reactions, affecting the overall behavior of the compound in different environments .

Comparison with Similar Compounds

1,1’-Dioxybis(methylcyclohexan-1-ol) can be compared with other similar compounds, such as:

Properties

CAS No.

49796-88-5

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

1-(1-hydroxy-4-methylcyclohexyl)peroxy-4-methylcyclohexan-1-ol

InChI

InChI=1S/C14H26O4/c1-11-3-7-13(15,8-4-11)17-18-14(16)9-5-12(2)6-10-14/h11-12,15-16H,3-10H2,1-2H3

InChI Key

JMTWVTZOZINWIQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(O)OOC2(CCC(CC2)C)O

Origin of Product

United States

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